![molecular formula C16H29NO7 B12566741 N-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methyl]prop-2-enamide CAS No. 303191-60-8](/img/structure/B12566741.png)
N-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methyl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a crown ether moiety. Crown ethers are known for their ability to form stable complexes with various cations, making them valuable in a range of chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methyl]prop-2-enamide typically involves the reaction of 1,4,7,10,13,16-hexaoxacyclooctadecane with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
N-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential role in facilitating the transport of ions across biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form complexes with various pharmaceutical agents.
Industry: Utilized in the development of sensors and separation processes due to its selective binding properties.
Mechanism of Action
The mechanism by which N-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methyl]prop-2-enamide exerts its effects is primarily through its ability to form stable complexes with cations. The crown ether moiety provides a cavity that can encapsulate metal ions, facilitating their transport and stabilization. This property is exploited in various applications, from catalysis to ion-selective electrodes.
Comparison with Similar Compounds
Similar Compounds
18-Crown-6: A well-known crown ether with similar ion-binding properties.
Dibenzo-18-crown-6: Another crown ether with additional aromatic rings that enhance its binding affinity.
Cryptands: Compounds with similar ion-encapsulation capabilities but with a more rigid structure.
Uniqueness
N-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methyl]prop-2-enamide is unique due to its specific functional groups that allow for a broader range of chemical reactions and applications compared to other crown ethers. Its ability to form stable complexes with a variety of cations makes it particularly valuable in both research and industrial applications.
Properties
CAS No. |
303191-60-8 |
|---|---|
Molecular Formula |
C16H29NO7 |
Molecular Weight |
347.40 g/mol |
IUPAC Name |
N-(1,4,7,10,13,16-hexaoxacyclooctadec-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C16H29NO7/c1-2-16(18)17-13-15-14-23-10-9-21-6-5-19-3-4-20-7-8-22-11-12-24-15/h2,15H,1,3-14H2,(H,17,18) |
InChI Key |
IBMPSJAXHYUTHX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCC1COCCOCCOCCOCCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


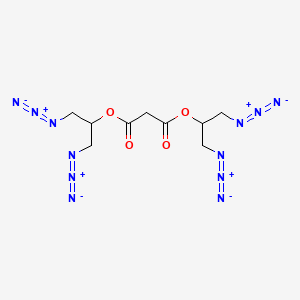
![N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B12566671.png)
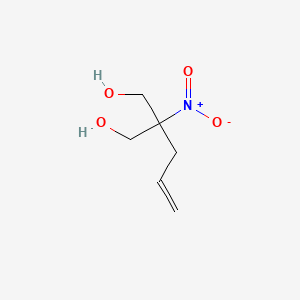
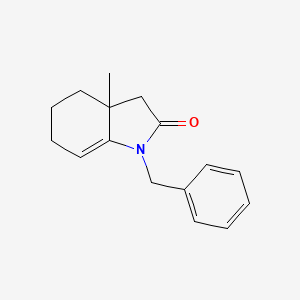
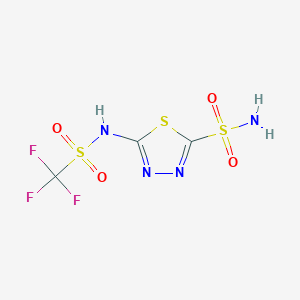

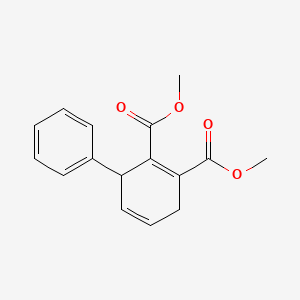
![4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile](/img/structure/B12566693.png)
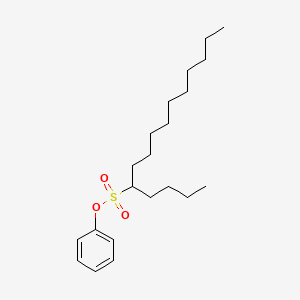
![1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]-](/img/structure/B12566698.png)
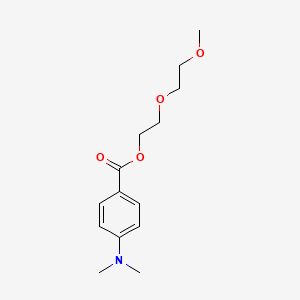
![1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12566724.png)
![Glycine, N-[4-(hydroxymethyl)benzoyl]-](/img/structure/B12566728.png)

